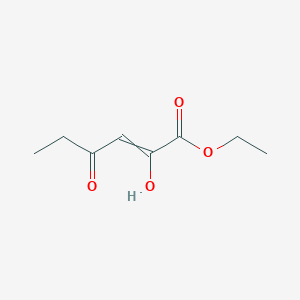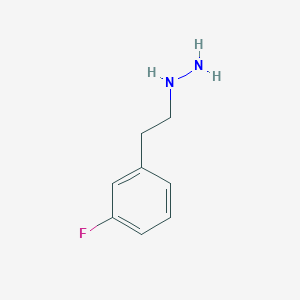
(3-Fluorophenethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorophenethyl)hydrazine: is an organic compound with the molecular formula C8H11FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3-fluorophenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenethyl)hydrazine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions: (3-Fluorophenethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Azines and other nitrogen-containing compounds.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3-Fluorophenethyl)hydrazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent probes and other materials .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a reagent in the synthesis of biologically active molecules .
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. It is also used as an intermediate in the synthesis of various chemicals .
Mecanismo De Acción
The mechanism of action of (3-Fluorophenethyl)hydrazine involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor or activator of enzymes, depending on the specific target and conditions. The compound can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. It can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
3-Fluorophenylhydrazine: Similar structure but lacks the ethyl group.
Phenethylhydrazine: Similar structure but lacks the fluorine atom.
Hydrazine: The parent compound without any substituents.
Uniqueness: (3-Fluorophenethyl)hydrazine is unique due to the presence of both the fluorine atom and the ethyl group, which confer specific chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the ethyl group enhances its ability to interact with biological targets .
Propiedades
Fórmula molecular |
C8H11FN2 |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11FN2/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6,11H,4-5,10H2 |
Clave InChI |
AQSMCGBZLIQROZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)
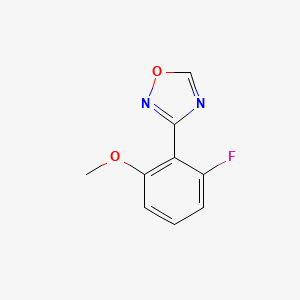

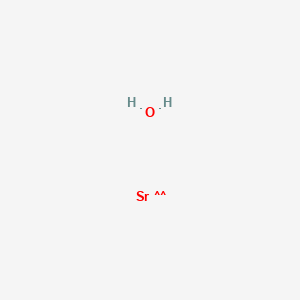
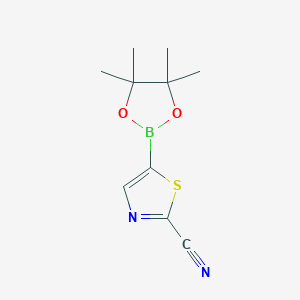
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)


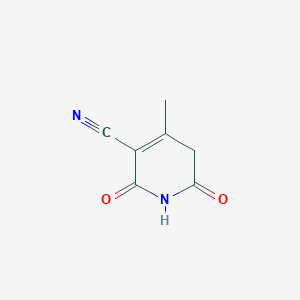
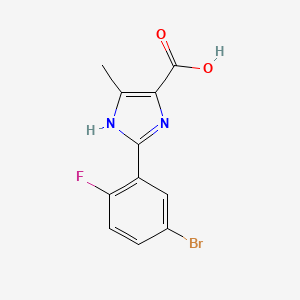
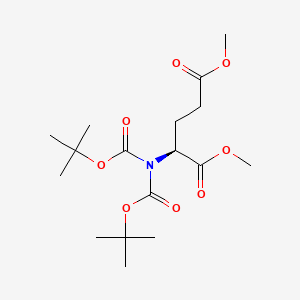
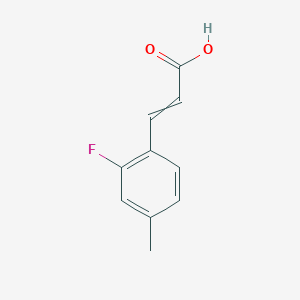
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
